BENGHE Validation & Comparative

Check Availability & Pricing

Comparing PF-562271 and Defactinib (VS-6063)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: PF-562271 hydrochloride

cat. No.: B10768282

An Objective Comparison of the FAK Inhibitors: PF-562271 and Defactinib (VS-6063)

This guide provides a detailed, data-supported comparison of two prominent small-molecule
inhibitors of Focal Adhesion Kinase (FAK), PF-562271 and Defactinib (also known as VS-6063
or PF-04554878). Both compounds are ATP-competitive inhibitors targeting FAK and the
closely related Proline-rich Tyrosine Kinase 2 (Pyk2), key regulators in cancer cell proliferation,
survival, migration, and invasion. This document is intended for researchers, scientists, and
drug development professionals seeking an objective overview of their respective
characteristics.

Mechanism of Action and Signaling Pathway

Both PF-562271 and Defactinib are reversible, ATP-competitive inhibitors that target the kinase
domain of FAK and Pyk2.[1][2][3][4] By blocking the catalytic activity of FAK, these inhibitors
prevent its autophosphorylation at tyrosine residue 397 (Tyr397), which is a critical step for
recruiting and activating downstream signaling proteins.[5][6][7] Inhibition of FAK disrupts
signaling cascades crucial for oncogenesis, including the RAS/MEK/ERK and PI3K/Akt
pathways, thereby impeding tumor cell migration, proliferation, and survival.[8][9][10] FAK
upregulation is also a known resistance mechanism to therapies targeting the MAPK pathway.

[8]
FAK Signaling Pathway and Points of Inhibition.

Target Selectivity and Potency
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Both compounds potently inhibit FAK and Pyk2. PF-562271 shows approximately 10-fold
greater selectivity for FAK over Pyk2 in cell-free assays.[1][4] In contrast, Defactinib inhibits
both kinases with nearly equal high potency.[2] Both inhibitors demonstrate high selectivity
(>100-fold) for the FAK family over other kinases, with PF-562271 showing some off-target
activity against certain cyclin-dependent kinases (CDKs) in enzymatic assays.[1][2][4]

Parameter PF-562271 Defactinib (VS-6063)
Target(s) FAK, Pyk2 FAK, Pyk2

ICso (FAK, cell-free) 1.5 nM[1][3][4] 0.6 nM[2]

ICso0 (Pyk2, cell-free) 13-14 nM[1][3] 0.6 nM[2]

Not explicitly stated, but
Cellular ICso (p-FAK) 5 nM[1][11] inhibits pFAK(Tyr397) in a
dose-dependent manner[6][12]

~10-fold for FAK over Pyk2;
Selectivity Note >100-fold vs other kinases
(except some CDKs)[1][4]

>100-fold for FAK/Pyk2 over

other kinases[2]

Pharmacokinetic Profiles

The pharmacokinetic properties of PF-562271 and Defactinib show notable differences,
particularly in their absorption and metabolism, which influences their dosing schedules and
potential for drug-drug interactions. PF-562271 exhibits nonlinear pharmacokinetics due to
auto-inhibition of CYP3A, its primary metabolizing enzyme.[13][14] Defactinib follows a more
predictable, albeit less than dose-proportional, pharmacokinetic profile and is metabolized by
both CYP3A4 and CYP2C9.[2][8]
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Parameter PF-562271 Defactinib (VS-6063)
Administration Oral[9] Oral[12][15]
Tmax (Time to Peak) 0.5 - 6 hours[13] ~2 - 4 hours[2][8]
) o Food does not substantially High-fat meal increases AUC

Bioavailability

alter PK[13] (2.7-fold) and Cmax (1.9-fold)[8]

] Primarily CYP3A (auto- Primarily CYP3A4 and

Metabolism o

inhibitor)[13][14] CYP2C9[8]
Elimination Half-life (t1/2) Not explicitly stated ~9 hours[8]

) Less than dose-proportional
o Time- and dose-dependent ) ] )
PK Characteristics ) increase in exposure with
nonlinear PK[13][14][16]

dose[?]
Protein Binding Not explicitly stated 90%]8]
o 125 mg BID with food (MTD)
Clinical Dose 400 mg BID (RP2D)[2][18]

[14][17]

Preclinical and Clinical Efficacy

Both inhibitors have demonstrated anti-tumor activity across a range of preclinical models and
have been evaluated in numerous clinical trials.

PF-562271 has shown potent, dose-dependent tumor growth inhibition in various
subcutaneous xenograft models, including prostate, breast, pancreatic, and lung cancer.[1][7]
Its primary effects in preclinical studies are linked to inhibiting cell migration and inducing cell
cycle arrest.[5][19] Phase | clinical trials have established its safety profile and recommended
phase Il dose in patients with advanced solid tumors.[14][20]

Defactinib (VS-6063) has been extensively studied in clinical trials for mesothelioma, ovarian
cancer, non-small cell lung cancer (NSCLC), and pancreatic cancer.[15][21] It has shown
modest activity as a monotherapy but demonstrates significant promise in combination
therapies.[22] Notably, in May 2025, Defactinib in a co-package with the RAF/MEK inhibitor
avutometinib received FDA approval for adult patients with recurrent KRAS-mutated low-grade
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serous ovarian cancer.[8] This highlights its role in overcoming resistance to MAPK pathway
inhibition.[8]

Experimental Protocols
Kinase Inhibition Assay (PF-562271)

This protocol describes a method to determine the in vitro potency of an inhibitor against
purified FAK.

Objective: To measure the concentration of PF-562271 required to inhibit 50% of FAK
enzymatic activity (ICso).

Materials:

o Purified, activated FAK kinase domain (amino acids 410-689)

o Substrate: Random peptide polymer of Glutamic acid and Tyrosine, p(Glu/Tyr)
e ATP (50 pM)

e Kinase Buffer: 50 mM HEPES (pH 7.5), 125 mM NaCl, 48 mM MgCl2

e PF-562271 (serially diluted)

e Primary Antibody: Anti-phospho-tyrosine (PY20)

e Secondary Antibody: HRP-conjugated goat anti-mouse IgG

o Detection reagent (e.g., TMB) and plate reader

Methodology:[4]

e Add the FAK enzyme to wells of a microtiter plate containing the p(Glu/Tyr) substrate.

o Add serially diluted concentrations of PF-562271 to the wells. Each concentration is tested in
triplicate. A control with no inhibitor (vehicle only) is included.

e Initiate the kinase reaction by adding 50 uM ATP to each well.
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e Incubate the plate for 15 minutes at room temperature to allow for phosphorylation of the
substrate.

e Wash the wells to remove excess ATP and unbound components.

e Add the anti-phospho-tyrosine (PY20) primary antibody to detect the level of substrate
phosphorylation. Incubate as recommended by the manufacturer.

e Wash the wells and add the HRP-conjugated secondary antibody. Incubate.
o Wash the wells and add the detection reagent. Measure the signal using a microplate reader.

o Calculate the percent inhibition for each concentration of PF-562271 relative to the control
and determine the ICso value using non-linear regression analysis.

6. Add Primary Ab 8. Add Secondary Ab
(anti-pTyr) HRP-conj

10. Add Substrate
(HRP-conjugated) & Read Signal

with Substrate
(pGlurTyr)

Click to download full resolution via product page

Workflow for an in vitro FAK Kinase Inhibition Assay.

Conclusion

PF-562271 and Defactinib (VS-6063) are both potent inhibitors of the FAK signaling pathway
with demonstrated anti-tumor properties. Key differences lie in their selectivity profiles and
pharmacokinetic behaviors.

e PF-562271 is more selective for FAK over Pyk2 and exhibits complex, nonlinear
pharmacokinetics due to CYP3A auto-inhibition. Its development has focused on its potential
as a broad anti-cancer agent in advanced solid tumors.[1][14]

o Defactinib is a highly potent, dual inhibitor of FAK and Pyk2 with more predictable
pharmacokinetics.[2][8] It has found a clear clinical application in combination therapies,
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particularly for overcoming resistance to MAPK pathway inhibitors, leading to its recent FDA
approval in a specific ovarian cancer subtype.[8]

The choice between these inhibitors for research or clinical development will depend on the
specific biological context, the desired selectivity profile, and the potential for combination with
other therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. selleckchem.com [selleckchem.com]

2. Afirst-in-Asian phase 1 study to evaluate safety, pharmacokinetics and clinical activity of
VS-6063, a focal adhesion kinase (FAK) inhibitor in Japanese patients with advanced solid
tumors - PMC [pmc.ncbi.nim.nih.gov]

. medchemexpress.com [medchemexpress.com]

. selleckchem.com [selleckchem.com]

. aacrjournals.org [aacrjournals.org]

. Defactinib | VS-6063 | FAK inhibitor | TargetMol [targetmol.com]
. aacrjournals.org [aacrjournals.org]

. go.drugbank.com [go.drugbank.com]

°
(o] [00] ~ » ol iy w

. Facebook [cancer.gov]

e 10. Frontiers | Roles and inhibitors of FAK in cancer: current advances and future directions
[frontiersin.org]

e 11. researchgate.net [researchgate.net]
e 12. selleckchem.com [selleckchem.com]
e 13. ascopubs.org [ascopubs.org]

o 14. Safety, pharmacokinetic, and pharmacodynamic phase | dose-escalation trial of PF-
00562271, an inhibitor of focal adhesion kinase, in advanced solid tumors - PubMed

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://go.drugbank.com/drugs/DB12282
https://www.benchchem.com/product/b10768282?utm_src=pdf-custom-synthesis
https://www.selleckchem.com/products/pf-00562271.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC4844649/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4844649/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4844649/
https://www.medchemexpress.com/PF-562271.html
https://www.selleckchem.com/products/pf-562271.html
https://aacrjournals.org/mct/article/10/11/2135/91052/Inhibition-of-Focal-Adhesion-Kinase-by-PF-562-271
https://www.targetmol.com/compound/defactinib
https://aacrjournals.org/cancerres/article/67/9_Supplement/1642/534886/Cellular-characterization-of-a-clinical-candidate
https://go.drugbank.com/drugs/DB12282
https://www.cancer.gov/publications/dictionaries/cancer-drug/def/fak-inhibitor-pf-00562271
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2024.1274209/full
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2024.1274209/full
https://www.researchgate.net/figure/In-vitro-profile-of-PF-562-271_tbl1_5512220
https://www.selleckchem.com/products/defactinib-vs-6063-fak-inhibitor.html
https://ascopubs.org/doi/10.1200/jco.2010.28.15_suppl.2553
https://pubmed.ncbi.nlm.nih.gov/22454420/
https://pubmed.ncbi.nlm.nih.gov/22454420/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10768282?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

[pubmed.ncbi.nim.nih.gov]
e 15. clinicaltrials.eu [clinicaltrials.eu]
e 16. aacrjournals.org [aacrjournals.org]
e 17. ascopubs.org [ascopubs.org]

o 18. Afirst-in-Asian phase 1 study to evaluate safety, pharmacokinetics and clinical activity of
VS-6063, a focal adhesion kinase (FAK) inhibitor in Japanese patients with advanced solid
tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

e 19. FAK inhibitor PF-562271 inhibits the migration and proliferation of high-grade serous
ovarian cancer cells through FAK and FAK mediated cell cycle arrest - PubMed
[pubmed.ncbi.nim.nih.gov]

e 20. ClinicalTrials.gov [clinicaltrials.gov]
e 21. What is Defactinib used for? [synapse.patsnap.com]

e 22. Phase 2 study of the focal adhesion kinase inhibitor defactinib (VS-6063) in previously
treated advanced KRAS mutant non-small cell lung cancer - PubMed
[pubmed.ncbi.nim.nih.gov]

 To cite this document: BenchChem. [Comparing PF-562271 and Defactinib (VS-6063)].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10768282#comparing-pf-562271-and-defactinib-vs-
6063]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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